molecular formula C13H20Cl2N2 B3430002 Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride CAS No. 79145-33-8

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride

Cat. No.: B3430002
CAS No.: 79145-33-8
M. Wt: 275.21 g/mol
InChI Key: YBVATOCPFOATKM-UHFFFAOYSA-N
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Description

Chemical Structure: C₁₃H₁₉Cl₃N₂·HCl, molecular weight 346.07 g/mol .
Physical Properties: White to off-white crystalline powder; melting point 199–204°C; pKa ~7.2 .
Synthesis:

  • Synthesized via alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in alkaline aqueous acetone, yielding ~45.7% .
  • Microwave-assisted methods achieve 88% yield in 40 seconds, superior to conventional methods (60% in 7 hours) .
    Applications: Key intermediate for antidepressants (e.g., Trazodone, Nefazodone) and antimalarials .

Properties

IUPAC Name

1-(3-chloropropyl)-4-phenylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13;/h1-3,5-6H,4,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVATOCPFOATKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471458
Record name Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55974-35-1, 79145-33-8
Record name Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-4-phenylpiperazine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride involves multiple steps. One method includes the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chlorophenyl)piperazine hydrochloride . This intermediate then undergoes a reaction with 1-bromo-3-chloropropane to produce the final compound . The reaction conditions are typically mild, and the pathway is straightforward, simplifying subsequent processing and ensuring high product purity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the described synthetic route can be scaled up for industrial applications, ensuring that the reaction conditions remain controlled to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction under specific conditions, altering its chemical properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include or in an organic solvent like .

    Oxidation: Reagents such as or can be used.

    Reduction: Reducing agents like or are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the piperazine ring.

Scientific Research Applications

Chemistry: In chemistry, Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for creating derivatives with potential pharmaceutical applications .

Biology and Medicine: The compound is studied for its potential biological activities. It is an impurity in nefazodone hydrochloride, an antidepressant, indicating its relevance in pharmaceutical research . Researchers investigate its effects on various biological pathways to understand its potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the synthesis of other chemicals and materials. Its presence in pharmaceutical formulations highlights its importance in drug manufacturing processes .

Mechanism of Action

The exact mechanism of action for Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is not well-documented. as a derivative of piperazine, it likely interacts with various molecular targets in the body. Piperazine derivatives are known to affect neurotransmitter systems, particularly serotonin and dopamine pathways, which could explain its presence in antidepressant formulations .

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-(2-Methoxyphenyl)piperazine

  • Structural Difference : Methoxy (-OCH₃) substituent at phenyl para-position vs. chloro (-Cl) in the target compound.
  • Synthesis : Nucleophilic substitution of 1,3-dichloropropane with 1-(2-methoxyphenyl)piperazine in dry acetonitrile under reflux .
  • Solubility : Methoxy group may increase hydrophilicity relative to chloro .

1-(3-Chloropropyl)-4-(prop-2-yn-1-yl)piperazine (23)

  • Structural Difference : Propargyl (-C≡CH) group replaces phenyl.
  • Synthesis : Derived from tert-butyl 4-(3-chloropropyl)piperazine-1-carboxylate via deprotection and propargyl bromide alkylation .
  • Applications : Alkyne enables click chemistry for triazole formation, useful in drug discovery and material science .

1-(4-Chlorophenyl)-4-propylpiperazine

  • Structural Difference : Chloro substituent at phenyl para-position vs. meta in the target compound.
  • Biological Activity : Exhibits superior antibacterial activity against S. aureus compared to meta-chloro derivatives, highlighting substituent position effects .
  • Synthesis : Alkylation of 1-(4-chlorophenyl)piperazine with propyl bromide .

Piperazine Derivatives with Aminoalkyl Chains

  • Example: 1-(3-Chloropropyl)-4-(aminoalkyl)piperazine hydrochloride.
  • Applications: Intermediate for 8-aminoquinoline antimalarials; aminoalkyl groups enhance target interaction vs. aryl groups .
  • Efficacy : Curative at 20 mg/kg against Plasmodium berghei .

Comparative Analysis of Key Properties

Pharmacological Activity

Compound Activity Mechanism/Application
Target compound Antidepressant intermediate Serotonin receptor modulation
1-(2-Methoxyphenyl) derivative 5-HT₁A ligand Enhanced receptor binding
8-Aminoquinoline derivatives Antimalarial Blood schizonticidal activity
1-(4-Chlorophenyl)-4-propylpiperazine Antibacterial S. aureus inhibition

Physicochemical Properties

Compound Solubility pKa LogP (Predicted)
Target compound Low in water ~7.2 3.5
1-(2-Methoxyphenyl) derivative Moderate ~7.8 2.8
Propargyl derivative (23) Low ~8.1 4.2

Discussion of Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Chloro (-Cl) groups reduce electron density on phenyl rings, enhancing stability but reducing solubility. Methoxy (-OCH₃) increases solubility and alters receptor binding .
  • Alkyl Chain Flexibility :
    • The 3-chloropropyl chain in the target compound allows for further functionalization (e.g., cyclization in Trazodone synthesis) . Propargyl groups enable click chemistry for triazole-based drug candidates .
  • Biological Target Specificity :
    • Substituent position (meta vs. para) significantly impacts antimicrobial and antimalarial activity .

Biological Activity

Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its synthesis, pharmacological properties, and biological activities based on diverse research findings.

Synthesis of Piperazine Derivatives

The synthesis of this compound typically involves multi-step reactions. One common method includes the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane under basic conditions. The process yields the desired compound with a moderate yield of approximately 65% . The chemical structure can be confirmed through various spectroscopic techniques such as IR and NMR .

Dopamine Receptor Activity

Research has shown that compounds similar to this compound exhibit significant interaction with dopamine receptors. Specifically, they act as antagonists at postsynaptic dopamine receptors while also demonstrating agonistic properties at autoreceptors. This dual activity is crucial in the context of antipsychotic drug development. In studies involving mice, these compounds have been evaluated for their ability to inhibit stereotypic behavior induced by apomorphine, indicating their potential as antipsychotic agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, piperazine-substituted triazole derivatives have shown promising results in inhibiting cancer cell proliferation. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects and suggesting that the piperazine moiety may enhance biological activity against tumors .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Dopamine Receptor Antagonism Inhibits postsynaptic dopamine receptor activity; potential in treating psychosis.
Dopamine Autoreceptor Agonism Modulates dopamine synthesis and release; may help in regulating mood disorders.
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines; potential for therapeutic use.

Case Studies and Research Findings

  • Antipsychotic Effects : A study demonstrated that certain piperazine derivatives could significantly reduce stereotypic behavior in mice models when administered prior to apomorphine exposure. This suggests a potential mechanism for treating schizophrenia and related disorders .
  • Cytotoxicity in Cancer Research : Another investigation into piperazine derivatives showed that they could induce apoptosis in human cancer cell lines, leading to a decrease in cell viability. The specific mechanism involved may relate to the modulation of apoptotic pathways influenced by the piperazine structure .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the piperazine ring influence biological activity. Variations in substituents on the phenyl ring or alterations in the alkyl chain have been correlated with changes in receptor affinity and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride, and how do their yields compare?

  • Answer : The compound is typically synthesized via nucleophilic substitution between 1-(3-chlorophenyl)piperazine and 1-bromo-3-chloropropane in acetone under alkaline conditions (0–10°C), yielding ~60% under conventional reflux over 7 hours . Microwave-assisted synthesis significantly improves efficiency, achieving 88% yield in 40 seconds using acetonitrile as a solvent and TBAB/K₂CO₃ as catalysts . Comparative

MethodReaction TimeYieldConditions
Conventional7 hours60%Reflux, acetone/NaOH
Microwave-assisted40 seconds88%ACN, TBAB/K₂CO₃, 1 bar

Q. Which analytical techniques are most effective for purity assessment and quantification of this compound in the presence of related impurities?

  • Answer : Reversed-phase HPLC with a cyanopropyl-bonded stationary phase and micellar/microemulsion mobile phases (e.g., SDS/butanol/pentanol systems) effectively separate this compound from structurally similar degradation products or impurities . For nefazodone HCl formulations, a validated LC method using a C18 column (methanol:phosphate buffer, pH 3.0) resolves co-eluting impurities (e.g., triazolone derivatives) with a detection limit of 0.1% .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of producing this compound compared to conventional methods?

  • Answer : Microwave irradiation enhances reaction kinetics through rapid, uniform heating, reducing side reactions (e.g., dimerization of 1-(3-chlorophenyl)piperazine). The Samsung MAGNUM II reactor achieves near-quantitative conversion (88% yield) in seconds versus hours, minimizing thermal degradation . Key parameters include solvent polarity (acetonitrile > acetone), pressure (1–10 bar), and catalyst loading (TBAB/K₂CO₃ at 1:3 molar ratio) .

Q. What strategies are employed to resolve co-elution issues in chromatographic analysis of this compound and its degradation products?

  • Answer : Co-elution challenges arise due to structural similarity with impurities like 1,1(1)-trimethylene-bis[4-(3-chlorophenyl)piperazine]. Strategies include:

  • Mobile phase optimization : Micellar phases (e.g., SDS/butanol) improve selectivity by modulating hydrophobic interactions .
  • Column chemistry : Cyanopropyl columns enhance resolution of chlorinated analogs compared to C18 phases .
  • Gradient elution : Stepwise increases in organic modifier (methanol) reduce retention time variability .

Q. What is the role of this compound in the synthesis of antidepressants like trazodone and nefazodone, and how is its impurity profile managed?

  • Answer : The compound is a key intermediate in trazodone synthesis, formed via alkylation of 1-(3-chlorophenyl)piperazine with 3-chloropropyl reagents . In nefazodone production, it arises as a process-related impurity during cyclocondensation steps . Impurity control involves:

  • In-process monitoring : LC-MS tracking of intermediate purity during alkylation .
  • Purification : Recrystallization from ethanol/water mixtures reduces residual chloropropyl derivatives to <0.05% .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Answer : The hydrochloride salt is hygroscopic; degradation under humidity (>60% RH) leads to hydrolysis of the chloropropyl group, forming 1-(3-chlorophenyl)piperazine and 3-chloropropanol. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in desiccated, amber glass . Degradation products are identified via LC-QTOF-MS, with m/z 245.1 ([M+H]⁺ for 1-(3-chlorophenyl)piperazine) as a marker .

Methodological Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

  • Answer : The compound is classified as WGK 3 (highly hazardous to water) . Required precautions:

  • PPE : N95 masks, nitrile gloves, and chemical goggles to prevent inhalation/contact .
  • Waste disposal : Neutralization with 10% NaOH before incineration to avoid releasing chlorinated byproducts .

Q. How can click chemistry be applied to modify the piperazine core for structure-activity relationship (SAR) studies?

  • Answer : The 3-chloropropyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, substituting the chloro group with azide (NaN₃/DMF, 60°C) forms 1-(3-azidopropyl)-4-(3-chlorophenyl)piperazine, a precursor for triazole-linked analogs with enhanced CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-(3-chloropropyl)-4-phenyl-, hydrochloride

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